

Spectroscopic Profile of 1-Chloro-6-iodohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-6-iodohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-chloro-6-iodohexane** (CAS No. 34683-73-3), a valuable bifunctional haloalkane intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The empirical formula for **1-chloro-6-iodohexane** is $C_6H_{12}ClI$, with a molecular weight of 246.52 g/mol. [1] Spectroscopic analysis confirms the structure consistent with a hexane chain substituted with a chlorine atom at one terminus and an iodine atom at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR Data

The 1H NMR spectrum of **1-chloro-6-iodohexane** exhibits distinct signals corresponding to the different methylene groups in the hexane chain. The electron-withdrawing effects of the terminal halogen atoms cause a downfield shift for the adjacent protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.54	Triplet	2H	Cl-CH ₂ -
3.19	Triplet	2H	I-CH ₂ -
1.78	Quintet	2H	Cl-CH ₂ -CH ₂ -
1.83	Quintet	2H	I-CH ₂ -CH ₂ -
1.45	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of six unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
45.0	Cl-CH ₂ -
33.5	I-CH ₂ -CH ₂ -
32.5	Cl-CH ₂ -CH ₂ -
30.5	I-CH ₂ -CH ₂ -CH ₂ -
26.5	Cl-CH ₂ -CH ₂ -CH ₂ -
7.0	I-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **1-chloro-6-iodohexane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Cl and C-I stretching frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2938	Strong	C-H Asymmetric Stretch
2860	Strong	C-H Symmetric Stretch
1458	Medium	CH ₂ Scissoring
728	Strong	C-Cl Stretch
560	Medium	C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The mass spectrum of **1-chloro-6-iodohexane** shows a characteristic molecular ion peak and several fragment ions.

m/z	Relative Intensity	Assignment
246	Low	[M] ⁺ (Molecular Ion with ³⁵ Cl)
248	Low	[M+2] ⁺ (Molecular Ion with ³⁷ Cl)
119	Medium	[M - I] ⁺
83	High	[C ₆ H ₁₁] ⁺
55	Very High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **1-chloro-6-iodohexane** was prepared by dissolving approximately 10-20 mg of the compound in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation and Acquisition Parameters:

- Instrument: BRUKER AC-300 Spectrometer.[1]
- Solvent: CDCl_3 . [2]
- Reference: Tetramethylsilane (TMS). [2]
- Temperature: 297K. [2]
- ^1H NMR Parameters:
 - Pulse Angle: 30°
 - Acquisition Time: Approximately 3 seconds
 - Relaxation Delay: 1.5 seconds
 - Number of Scans: 8
- ^{13}C NMR Parameters:
 - Pulse Angle: 45°
 - Acquisition Time: 4 seconds
 - Relaxation Delay: No delay
 - Number of Scans: 16

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of **1-chloro-6-iodohexane** was used for the analysis. A thin film of the liquid was placed between two potassium bromide (KBr) plates.

Instrumentation and Acquisition Parameters:

- Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]
- Technique: Attenuated Total Reflectance (ATR).[1]
- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

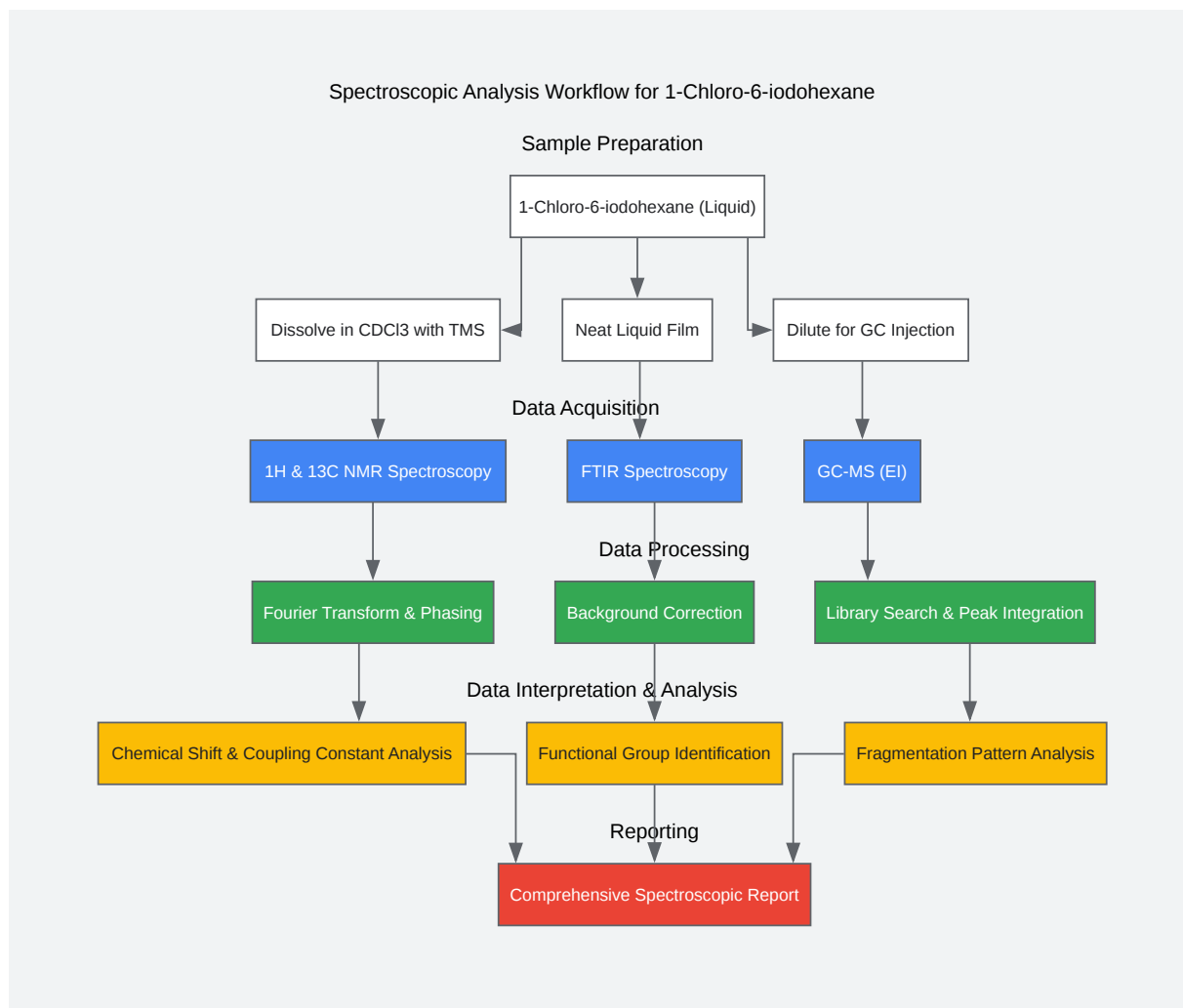
Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation and Acquisition Parameters:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Ionization Energy: 70 eV.[3]
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-300.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the comprehensive spectroscopic analysis of **1-chloro-6-iodohexane**.



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